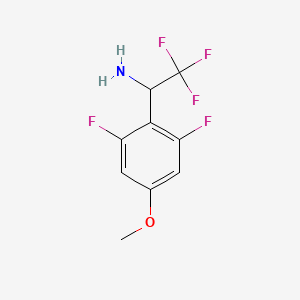![molecular formula C10H14N2O B13534084 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine is an organic compound with the molecular formula C10H14N2O It is a cyclopropane derivative with a pyridine ring substituted with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine typically involves the reaction of cyclopropanamine with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where cyclopropanamine reacts with 2-methoxy-3-pyridylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(2-Hydroxy-3-pyridinyl)methyl]cyclopropanamine or 1-[(2-Formyl-3-pyridinyl)methyl]cyclopropanamine.
Reduction: Formation of 1-[(2-Methoxy-3-piperidinyl)methyl]cyclopropanamine.
Substitution: Formation of various substituted cyclopropanamines depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2-Methoxy-5-pyridinyl)methyl]cyclopropanamine
- 1-[(2-Methoxy-4-pyridinyl)methyl]cyclopropanamine
- 1-[(2-Methoxy-6-pyridinyl)methyl]cyclopropanamine
Uniqueness
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-8(3-2-6-12-9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
Clé InChI |
AFTLEVREWGDBBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)CC2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine](/img/structure/B13534042.png)

![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)



